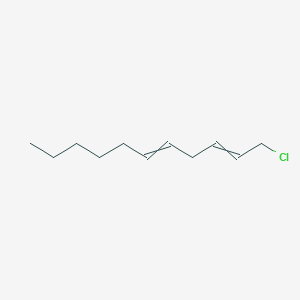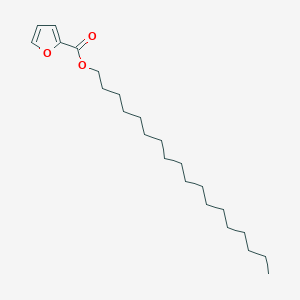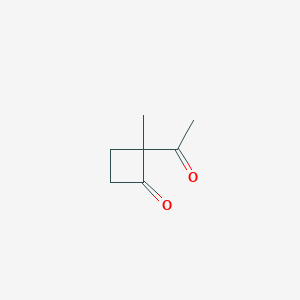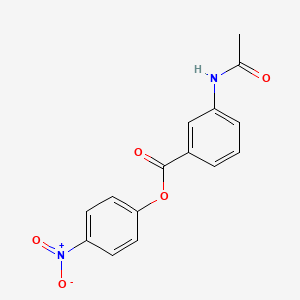
4-Nitrophenyl 3-acetamidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3-acetamidobenzoate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitrophenyl group and an acetamidobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-acetamidobenzoate typically involves the esterification of 4-nitrophenol with 3-acetamidobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 3-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) are used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-acetamidobenzoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is utilized in enzyme assays to study the activity of esterases and amidases.
Medicine: It serves as a model compound in drug development and pharmacological studies.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3-acetamidobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The acetamidobenzoate moiety can interact with enzymes and proteins, influencing their activity and function. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: A precursor in the synthesis of 4-Nitrophenyl 3-acetamidobenzoate.
3-Acetamidobenzoic Acid: Another precursor used in the synthesis.
4-Nitrophenyl Acetate: A related compound used in enzyme assays.
Uniqueness: this compound is unique due to its combined structural features of both nitrophenyl and acetamidobenzoate groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
86405-19-8 |
|---|---|
Molekularformel |
C15H12N2O5 |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-acetamidobenzoate |
InChI |
InChI=1S/C15H12N2O5/c1-10(18)16-12-4-2-3-11(9-12)15(19)22-14-7-5-13(6-8-14)17(20)21/h2-9H,1H3,(H,16,18) |
InChI-Schlüssel |
WSJLWGBDMVVKIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
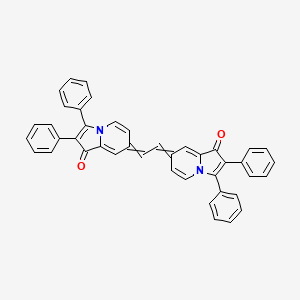
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

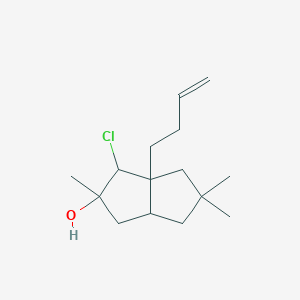
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
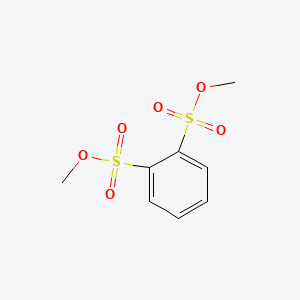

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
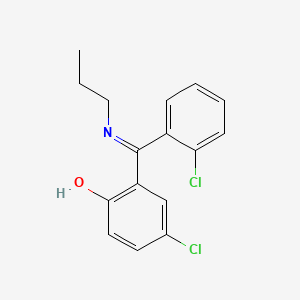
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
